trans-(4S,6S)-5,6-Dihydro-6-methyl-4H-thieno[2,3-B]thiopyran-4-OL, 7,7-dioxide
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Overview
Description
trans-(4S,6S)-5,6-Dihydro-6-methyl-4H-thieno[2,3-B]thiopyran-4-OL, 7,7-dioxide: is a chiral sulfone compound. It is known for its application in the synthesis of dorzolamide, a medication used to lower intraocular pressure in conditions such as open-angle glaucoma and ocular hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-(4S,6S)-5,6-Dihydro-6-methyl-4H-thieno[2,3-B]thiopyran-4-OL, 7,7-dioxide involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of sulfur-containing reagents and catalysts to facilitate the formation of the thieno[2,3-B]thiopyran ring system .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring system .
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, including dorzolamide. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, the compound is studied for its potential effects on cellular processes and enzyme activity. Its chiral nature allows for the exploration of stereospecific interactions in biological systems .
Medicine: As a precursor to dorzolamide, the compound plays a crucial role in the treatment of glaucoma and ocular hypertension.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of trans-(4S,6S)-5,6-Dihydro-6-methyl-4H-thieno[2,3-B]thiopyran-4-OL, 7,7-dioxide involves its interaction with specific molecular targets. In the case of dorzolamide synthesis, the compound acts as a key intermediate, facilitating the formation of the active pharmaceutical ingredient. The molecular pathways involved include enzyme inhibition and modulation of biochemical processes .
Comparison with Similar Compounds
- (4R,6S)-4-hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-B]thiopyran-7,7-dioxide
- N-[(4S,6S)-6-METHYL-7,7-DIOXO-5,6-DIHYDRO-4H-THIENO[2,3-B]THIOPYRAN-4-YL]ACETAMIDE
- (4S,6S)-N-Ethyl-6-methyl-5,6-dihydro-4H-thieno[2,3-B]thiopyran-4-amine 7,7-dioxide
Uniqueness: The uniqueness of trans-(4S,6S)-5,6-Dihydro-6-methyl-4H-thieno[2,3-B]thiopyran-4-OL, 7,7-dioxide lies in its chiral structure and its role as a key intermediate in the synthesis of dorzolamide. Its specific stereochemistry and reactivity make it distinct from other similar compounds, providing unique advantages in pharmaceutical and industrial applications .
Properties
Molecular Formula |
C7H6OS2 |
---|---|
Molecular Weight |
170.3 g/mol |
IUPAC Name |
4H-thieno[2,3-b]thiopyran-4-ol |
InChI |
InChI=1S/C7H6OS2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4,6,8H |
InChI Key |
BHZGVRVKCXIISZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C(C1O)C=CS2 |
Origin of Product |
United States |
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